REACTION_CXSMILES
|
[OH:1][CH2:2][CH2:3][NH:4][N:5]=[CH:6][C:7](=[N:10][OH:11])[C:8]#[N:9]>C(O)CCC>[NH2:9][C:8]1[N:4]([CH2:3][CH2:2][OH:1])[N:5]=[CH:6][C:7]=1[N:10]=[O:11]
|
Name
|
3-(2-hydroxyethyl)hydrazono-2-hydroxyiminopropionitrile
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Quantity
|
0.94 g
|
Type
|
reactant
|
Smiles
|
OCCNN=CC(C#N)=NO
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
C(CCC)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a flask having
|
Type
|
CUSTOM
|
Details
|
an inner volume of 25 ml and equipped with a stirring device
|
Type
|
CUSTOM
|
Details
|
the mixture was reacted at 110° C. for 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
FILTRATION
|
Details
|
the reaction mixture was filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate was dried under reduced pressure
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=NN1CCO)N=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.61 g | |
YIELD: PERCENTYIELD | 64% | |
YIELD: CALCULATEDPERCENTYIELD | 65.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |